molecular formula C24H25N3O7S B5474477 methyl 2-({3-[4-(acetyloxy)-3-ethoxyphenyl]-2-cyanoacryloyl}amino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate

methyl 2-({3-[4-(acetyloxy)-3-ethoxyphenyl]-2-cyanoacryloyl}amino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate

Cat. No.: B5474477
M. Wt: 499.5 g/mol
InChI Key: HWEAEYODKBYTKV-MHWRWJLKSA-N
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Description

The compound contains several functional groups including an acetoxy group, a cyanoacryloyl group, a dimethylamino group, and a thiophene ring. The acetoxy group (−OCOCH3) is a functional group that differs from the acetyl group (−C(=O)−CH3) by the presence of an additional oxygen atom . The cyanoacryloyl group is a type of unsaturated carboxylic acid derivative, and the dimethylamino group (−N(CH3)2) is a common functional group in organic chemistry. The thiophene ring is a five-membered aromatic ring with one sulfur atom.


Chemical Reactions Analysis

The reactivity of the compound would be expected to be influenced by the functional groups present. For instance, the acetoxy group could undergo reactions typical of esters, such as hydrolysis . The cyanoacryloyl group could participate in addition reactions due to the presence of the carbon-carbon double bond.

Properties

IUPAC Name

methyl 2-[[(E)-3-(4-acetyloxy-3-ethoxyphenyl)-2-cyanoprop-2-enoyl]amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O7S/c1-7-33-18-11-15(8-9-17(18)34-14(3)28)10-16(12-25)21(29)26-22-19(24(31)32-6)13(2)20(35-22)23(30)27(4)5/h8-11H,7H2,1-6H3,(H,26,29)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEAEYODKBYTKV-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C(=C(S2)C(=O)N(C)C)C)C(=O)OC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C(=C(S2)C(=O)N(C)C)C)C(=O)OC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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